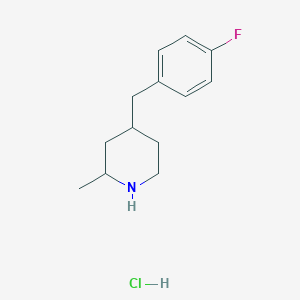![molecular formula C23H28N2O9 B14780340 2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate](/img/structure/B14780340.png)
2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toremifene citrate is a selective estrogen receptor modulator (SERM) used primarily in the treatment of metastatic breast cancer in postmenopausal women. It is a nonsteroidal antiestrogen that blocks the effects of estrogen in breast tissue, thereby slowing or stopping the growth of cancer cells . Toremifene citrate is marketed under the brand name Fareston .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of toremifene citrate involves several steps, starting from the base compound toremifene. One of the key steps is the preparation of the Z isomer of toremifene base, which is free of the E isomer. This process involves specific reaction conditions to ensure the purity and efficacy of the final product .
Industrial Production Methods: Industrial production of toremifene citrate typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the preparation of the toremifene base, followed by its conversion to the citrate salt form. This ensures the stability and bioavailability of the compound for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions: Toremifene citrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and efficacy in the body .
Common Reagents and Conditions: Common reagents used in the reactions involving toremifene citrate include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of toremifene citrate include its metabolites, such as N-desmethyltoremifene and 4-hydroxytoremifene. These metabolites play a significant role in the compound’s pharmacological effects .
Applications De Recherche Scientifique
Toremifene citrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used for the treatment of estrogen receptor-positive breast cancer in postmenopausal women . Additionally, it is being investigated for its potential use in preventing prostate cancer in men with high-grade prostatic intraepithelial neoplasia .
In biology, toremifene citrate is used to study the effects of selective estrogen receptor modulators on various tissues and cellular pathways. Its unique properties make it a valuable tool for understanding estrogen receptor signaling and its implications in cancer and other diseases .
Mécanisme D'action
Toremifene citrate exerts its effects by binding to estrogen receptors on tumor cells, thereby inhibiting the growth-stimulating effects of estrogen. It acts as both an estrogen agonist and antagonist, depending on the tissue type. In breast tissue, it functions as an antiestrogen, blocking the proliferative effects of estrogen on cancer cells . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which is crucial for the growth and survival of estrogen receptor-positive breast cancer cells .
Comparaison Avec Des Composés Similaires
Toremifene citrate is often compared with other selective estrogen receptor modulators, such as tamoxifen. Both compounds have similar mechanisms of action and are used in the treatment of breast cancer. toremifene citrate has a superior risk-benefit profile, with fewer adverse effects reported in clinical studies . Other similar compounds include clomiphene and raloxifene, which also belong to the class of selective estrogen receptor modulators .
Conclusion
Toremifene citrate is a valuable compound in the treatment of breast cancer and has significant scientific research applications. Its unique properties and mechanism of action make it a crucial tool in understanding estrogen receptor signaling and its implications in cancer therapy. The comparison with similar compounds highlights its advantages and potential for broader therapeutic use.
Propriétés
Formule moléculaire |
C23H28N2O9 |
|---|---|
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate |
InChI |
InChI=1S/C17H20N2O2.C6H8O7/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-5,10-13,15H,6-9H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
BSONVDDBOSYLSF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1CC(C2)OC(=O)C3C=NC4=CC=CC=C34.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


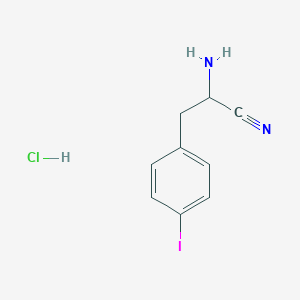

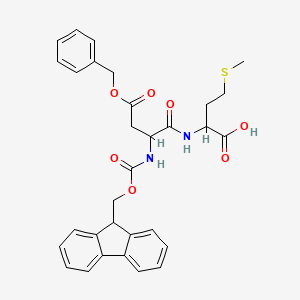
![5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride](/img/structure/B14780267.png)
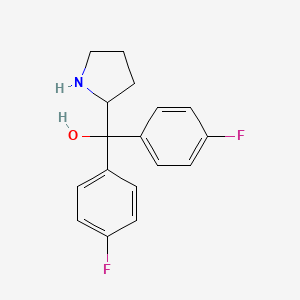
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14780283.png)
![tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate](/img/structure/B14780287.png)

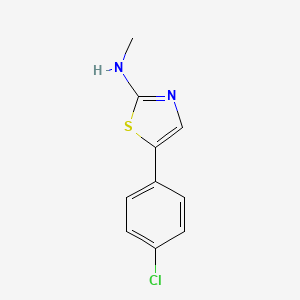
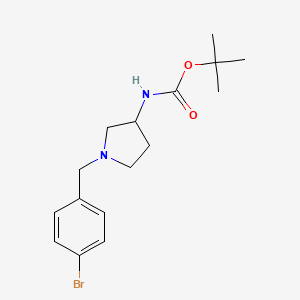
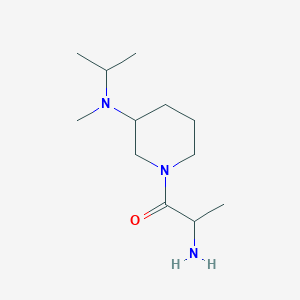
![(4S,7R)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14780305.png)
